An In-depth Technical Guide to the Thermal Stability and Melting Point of 4-Aminophenyl tert-butyl carbonate
An In-depth Technical Guide to the Thermal Stability and Melting Point of 4-Aminophenyl tert-butyl carbonate
This guide provides a comprehensive technical overview of the thermal properties of 4-Aminophenyl tert-butyl carbonate, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data with practical, field-proven methodologies for characterization.
Introduction: The Versatility of 4-Aminophenyl tert-butyl carbonate
4-Aminophenyl tert-butyl carbonate (CAS No. 95932-39-1) is a bifunctional organic compound of significant interest in modern synthetic chemistry.[1] Its structure incorporates a primary aromatic amine and a tert-butoxycarbonyl (Boc)-protected phenolic oxygen, rendering it a valuable building block for the controlled, sequential synthesis of complex molecules.[1] The strategic presence of the thermally labile Boc group alongside a reactive amine functionality allows for selective transformations at different stages of a synthetic route, a crucial advantage in the development of novel pharmaceuticals and functional materials.[1]
A thorough understanding of its thermal stability and melting point is paramount for its effective use, ensuring process safety, and defining storage and handling protocols. This guide delves into these critical parameters, offering both established data and detailed experimental workflows for their verification.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Aminophenyl tert-butyl carbonate is presented below.
| Property | Value | Source |
| CAS Number | 95932-39-1 | [2][3] |
| Molecular Formula | C11H15NO3 | [2][3] |
| Molecular Weight | 209.24 g/mol | [2][3] |
| Physical Form | Powder | [2] |
| Storage Temperature | Room Temperature, in a dry, sealed place | [2][3] |
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity and identity. For 4-Aminophenyl tert-butyl carbonate, a sharp melting range is indicative of high purity.
Reported Melting Point
| Melting Point Range | Source |
| 113-114 °C | [2] |
Experimental Protocol for Melting Point Determination
This protocol outlines the standard capillary method for determining the melting point of a crystalline solid.
Instrumentation:
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Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (if needed to powder the sample)
Procedure:
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Sample Preparation: Ensure the 4-Aminophenyl tert-butyl carbonate sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
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Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.
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Accurate Determination: For a precise measurement, set the heating rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the expected melting point.
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Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).
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Replicates: Perform the measurement in triplicate to ensure reproducibility.
Thermal Stability and Decomposition Pathway
Proposed Thermal Decomposition Pathway
Upon heating, 4-Aminophenyl tert-butyl carbonate is expected to undergo thermal decomposition primarily through the loss of the tert-butyl carbonate moiety. The process is initiated by the cleavage of the carbonate C-O bond, leading to the formation of 4-aminophenol, carbon dioxide, and isobutylene.
The proposed decomposition is as follows:
C11H15NO3 (s) → C6H7NO (s) + CO2 (g) + C4H8 (g) (4-Aminophenyl tert-butyl carbonate) → (4-Aminophenol) + (Carbon dioxide) + (Isobutylene)
This decomposition pathway is analogous to the thermal degradation of other tert-butyl carbonates and is a critical consideration in the handling and processing of this compound at elevated temperatures.
Diagram of the Proposed Thermal Decomposition Pathway of 4-Aminophenyl tert-butyl carbonate
Caption: Proposed thermal decomposition of 4-Aminophenyl tert-butyl carbonate.
Recommended Experimental Workflow for Thermal Stability Analysis
To empirically determine the thermal stability and decomposition profile of 4-Aminophenyl tert-butyl carbonate, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Objective: To determine the onset of decomposition, mass loss as a function of temperature, and the thermal nature of the transitions (endothermic/exothermic).
Instrumentation:
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Thermogravimetric Analyzer (TGA)
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Differential Scanning Calorimeter (DSC)
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Nitrogen and/or Air supply for purge gas
4.2.1. Thermogravimetric Analysis (TGA) Protocol
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Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's specifications.
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Sample Preparation: Accurately weigh 5-10 mg of 4-Aminophenyl tert-butyl carbonate into a TGA pan (aluminum or platinum).
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Experimental Conditions:
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Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.
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Heating Rate: A standard heating rate of 10 °C/min.
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Temperature Range: 30 °C to 400 °C, or higher if decomposition is not complete.
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Data Analysis:
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Plot the mass (%) versus temperature (°C).
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Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
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Calculate the percentage of mass loss at each decomposition step and correlate it with the expected loss of isobutylene and carbon dioxide.
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4.2.2. Differential Scanning Calorimetry (DSC) Protocol
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Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., indium).
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Sample Preparation: Accurately weigh 2-5 mg of 4-Aminophenyl tert-butyl carbonate into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.
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Experimental Conditions:
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Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
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Heating Program:
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Equilibrate at 30 °C.
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Ramp up to a temperature above the melting point (e.g., 150 °C) at a rate of 10 °C/min to observe the melting endotherm.
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Hold for 2 minutes to ensure complete melting.
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Cool down to 30 °C at 10 °C/min to observe any crystallization events.
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Ramp up a second time to above the decomposition temperature (determined by TGA) at 10 °C/min to observe the thermal events associated with decomposition.
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-
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Data Analysis:
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Identify the endothermic peak corresponding to the melting point and determine the onset temperature and the peak maximum.
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Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHf).
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Observe any exothermic or endothermic events at higher temperatures that correspond to the decomposition observed in the TGA.
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Experimental Workflow for Thermal Analysis
Caption: Recommended workflow for the thermal characterization of 4-Aminophenyl tert-butyl carbonate.
Conclusion
4-Aminophenyl tert-butyl carbonate is a valuable synthetic intermediate with well-defined physical properties. Its melting point of 113-114 °C serves as a reliable indicator of its purity. While its thermal stability is governed by the lability of the tert-butyl carbonate group, a comprehensive understanding of its decomposition profile requires empirical analysis through techniques such as TGA and DSC. The protocols and theoretical framework presented in this guide provide a robust foundation for researchers to safely handle, store, and utilize this compound in their synthetic endeavors, ensuring both process integrity and the achievement of desired research outcomes.
References
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DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
